1-(4'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine
Description
1-(4'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine is a substituted biphenyl derivative featuring a trifluoromethoxy (-OCF₃) group at the 4'-position of the biphenyl system and an ethanamine (-CH₂CH₂NH₂) moiety at the 4-position.
Properties
Molecular Formula |
C15H14F3NO |
|---|---|
Molecular Weight |
281.27 g/mol |
IUPAC Name |
1-[4-[4-(trifluoromethoxy)phenyl]phenyl]ethanamine |
InChI |
InChI=1S/C15H14F3NO/c1-10(19)11-2-4-12(5-3-11)13-6-8-14(9-7-13)20-15(16,17)18/h2-10H,19H2,1H3 |
InChI Key |
OSDNGFMFWBUEOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4’-(Trifluoromethoxy)-[1,1’-biphenyl]-4-yl)ethanamine typically involves several steps:
Synthetic Routes:
Reaction Conditions:
Industrial Production Methods:
Chemical Reactions Analysis
1-(4’-(Trifluoromethoxy)-[1,1’-biphenyl]-4-yl)ethanamine undergoes various chemical reactions:
Types of Reactions:
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
1-(4’-(Trifluoromethoxy)-[1,1’-biphenyl]-4-yl)ethanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4’-(Trifluoromethoxy)-[1,1’-biphenyl]-4-yl)ethanamine involves its interaction with specific molecular targets:
Molecular Targets:
Pathways Involved:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(4'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine with structurally related biphenyl-ethanamine derivatives, emphasizing substituent effects, physicochemical properties, and applications:
Key Observations:
Substituent Effects: Trifluoromethoxy (-OCF₃): Introduces strong electron-withdrawing effects, improving resistance to oxidative metabolism compared to non-fluorinated analogs. This group also enhances lipid membrane permeability . Halogen Substituents (e.g., Br, F): Increase molecular weight and polarizability, facilitating interactions with biological targets (e.g., enzyme active sites) . Chiral Centers: Compounds like (S)-1-[4-(trifluoromethyl)phenyl]ethanamine are critical for enantioselective drug design, as seen in neurotransmitter analogs .
Physicochemical Trends: Trifluoromethoxy and bromophenoxy substitutions increase molar mass and density compared to the parent biphenyl-ethanamine. Boiling points correlate with molecular weight; halogenated derivatives generally exhibit higher thermal stability .
Applications: Drug Discovery: The trifluoromethoxy derivative’s stability makes it suitable for CNS-targeting agents or protease inhibitors . Material Science: Bromophenoxy analogs are utilized in liquid crystals or organic semiconductors due to halogen-mediated π-π stacking .
Notes and Limitations
- Direct data on 1-(4'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine are sparse; properties are inferred from analogs.
- Contradictions in hazard classifications exist (e.g., some analogs are labeled irritants, others as aquatic toxins), emphasizing the need for compound-specific safety assessments .
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